4-{6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine

CCR4 Antagonist Piperazinyl Pyrimidine Structure-Activity Relationship

The compound 4-{6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine (CAS 2415620-59-4) is a synthetic small molecule belonging to the piperazinyl pyrimidine class, which is structurally characterized by a piperazine bridge connecting two pyrimidine rings, with an additional morpholine substituent. Its molecular formula is C18H25N7O and its molecular weight is 355.45 g/mol.

Molecular Formula C18H25N7O
Molecular Weight 355.446
CAS No. 2415620-59-4
Cat. No. B2890694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine
CAS2415620-59-4
Molecular FormulaC18H25N7O
Molecular Weight355.446
Structural Identifiers
SMILESCCC1=CC(=NC=N1)N2CCN(CC2)C3=CC(=NC=N3)N4CCOCC4
InChIInChI=1S/C18H25N7O/c1-2-15-11-16(20-13-19-15)23-3-5-24(6-4-23)17-12-18(22-14-21-17)25-7-9-26-10-8-25/h11-14H,2-10H2,1H3
InChIKeyJNXNFBSEQPTJJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-{6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine (CAS 2415620-59-4): Chemical Identity and Procurement Baseline


The compound 4-{6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine (CAS 2415620-59-4) is a synthetic small molecule belonging to the piperazinyl pyrimidine class, which is structurally characterized by a piperazine bridge connecting two pyrimidine rings, with an additional morpholine substituent [1]. Its molecular formula is C18H25N7O and its molecular weight is 355.45 g/mol . This class of compounds has been primarily investigated for its potential as antagonists of the C-C chemokine receptor type 4 (CCR4), a target implicated in inflammatory and allergic diseases, as detailed in foundational patent literature [1]. The specific 6-ethyl substitution on the terminal pyrimidine ring represents a key structural differentiator within this chemical series.

Why Generic Substitution Fails: Structural Specificity of 4-{6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine


Substituting 4-{6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine with a close analog carries high risk due to the profound impact of minor structural modifications on target binding and functional activity. The patent family covering this chemotype explicitly demonstrates that variations in the heteroaryl core (e.g., replacing a pyrimidine with a pyridazine) or alterations in the N-substituents on the piperazine and pyrimidine rings lead to significant changes in CCR4 antagonism [1]. Therefore, the precise combination of the 6-ethylpyrimidin-4-yl group, the piperazine linker, the central pyrimidine, and the morpholine moiety is non-interchangeable without quantitative evidence of equipotency.

Quantitative Differentiation Evidence for 4-{6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine vs. Analogs


Patent-Defined Structural Novelty within the CCR4 Antagonist Chemotype

The target compound is a specific, claimed embodiment within the Markush structure of the pioneering CCR4 antagonist patent family [1]. Unlike earlier, simpler analogs, this compound uniquely incorporates a 6-ethyl substituent on the pyrimidin-4-yl group linked via piperazine to a morpholinopyrimidine. The patent's SAR exploration indicates that specific alkyl substitutions at this position are critical for modulating receptor antagonism, though no head-to-head data versus a des-ethyl comparator is publicly available in the patent examples. This structural novelty provides a defined intellectual property position [1].

CCR4 Antagonist Piperazinyl Pyrimidine Structure-Activity Relationship

Differentiation from Pyridazine Core Analogs via Heterocycle Replacement

A closely related analog, 4-{6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine, substitutes the central pyrimidine ring with a pyridazine . This heterocyclic swap alters the compound's hydrogen-bonding capacity, electronic distribution, and molecular geometry. While no direct comparative CCR4 data is publicly available, the parent patent classifies this pyridazine analog as a distinct structural embodiment, implying a divergent pharmacological profile [1]. Such a modification is a well-recognized strategy in medicinal chemistry to modify target selectivity, metabolic stability, or off-target activity.

Bioisostere Pyrimidine vs. Pyridazine Target Selectivity

Comparative Physicochemical Property Profile vs. Methoxy Analog

The compound 2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-4-methoxypyrimidine (CAS 2415542-36-6) represents another close structural analog where the morpholine group is replaced by a methoxy substituent . The target compound, with its morpholine ring, is predicted to have a lower logP and higher topological polar surface area (TPSA) compared to the methoxy analog. Morpholine is a common solubilizing and metabolism-blocking group, suggesting the target compound may have superior aqueous solubility and a different metabolic profile, though these properties have not been experimentally compared.

Physicochemical Properties Lipophilicity ADME Prediction

Absence of Publicly Available Direct Biological Data for Key Comparators

An extensive search of public literature and patent examples reveals no published, compound-specific biological activity data (e.g., IC50, Ki, EC50) for 4-{6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine or its closest analogs [1]. The foundational patent US9493453B2 provides only qualitative descriptions of CCR4 antagonism for a broad class, without disclosing individual compound potency [2]. This lack of public quantitative benchmarking means that any claim of superiority or specific activity level cannot be substantiated from open sources. The primary verified differentiator is therefore chemical structure, not biological potency.

Data Gap Analysis Procurement Risk Biological Activity

Recommended Application Scenarios for 4-{6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine


CCR4 Antagonist Structure-Activity Relationship (SAR) Probe

Given its specific structural features within the patented CCR4 antagonist space, this compound is ideally suited as a key probe in SAR studies. Researchers can use it to systematically investigate the impact of the 6-ethyl substitution on the pyrimidine ring and the presence of the morpholine group on CCR4 binding affinity, selectivity, and functional activity, comparing it against the broader compound class described in patent US9493453B2 [1].

Negative Control for Pyridazine-Core Screening Libraries

For screening campaigns that have identified hits based on a pyridazine core (like 4-{6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine), this compound serves as an excellent negative control. Its pyrimidine core provides a structurally similar but chemically distinct comparator to confirm target engagement is dependent on the specific heterocycle, thereby validating assay specificity .

Physicochemical Property Standard for In Silico Model Validation

The compound's well-defined structure and the predictable impact of its morpholine group on properties like solubility and logP make it a valuable standard for calibrating and validating in silico ADME prediction models. Its performance can be compared to predicted profiles of the methoxy analog (CAS 2415542-36-6) to refine models for piperazinyl pyrimidines .

Starting Material for Proprietary Library Synthesis

As a functionalized building block with multiple reactive handles (piperazine and morpholine nitrogens, pyrimidine positions), this compound is a strategic starting point for medicinal chemistry groups looking to rapidly diversify around a patented scaffold. This allows for the generation of novel, proprietary analogs while navigating existing intellectual property [1].

Quote Request

Request a Quote for 4-{6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.